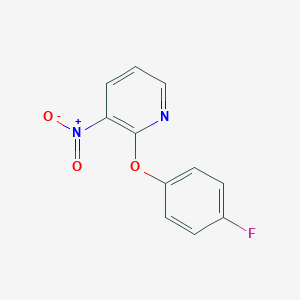

2-(4-Fluorophenoxy)-3-nitropyridine

Overview

Description

“2-(4-Fluorophenoxy)-3-nitropyridine” is likely a compound that contains a pyridine ring, a nitro group, and a fluorophenoxy group . It’s important to note that the properties and behaviors of this compound can be influenced by these functional groups and their positions .

Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenoxy)-3-nitropyridine” are not available, similar compounds are often synthesized through methods such as refluxing or physical vapor deposition .Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenoxy)-3-nitropyridine” would likely be influenced by the presence of the pyridine ring, the nitro group, and the fluorophenoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenoxy)-3-nitropyridine” would be influenced by its molecular structure. For instance, similar compounds have properties such as specific density, boiling point, vapor pressure, and more .Scientific Research Applications

Chemical Synthesis and Analysis

An efficient method for synthesizing fluoropyridines, including those related to 2-(4-Fluorophenoxy)-3-nitropyridine, involves the fluorodenitration reaction. This process, mediated by tetrabutylammonium fluoride (TBAF), is applicable to nitropyridines with various substituents, demonstrating the chemical versatility and utility of compounds like 2-(4-Fluorophenoxy)-3-nitropyridine in synthesizing more complex molecules (Kuduk, Dipardo, & Bock, 2005).

Crystal Structure and Compound Development

Compounds structurally related to 2-(4-Fluorophenoxy)-3-nitropyridine, such as 4-(3-nitropyridin-2-ylamino)phenol and its derivatives, have been studied for their crystal structures. These structures are significant as they can be intermediates for potential antitumor agents, highlighting the importance of understanding the molecular and crystallographic properties of these compounds (Cao et al., 2011).

Vibrational Spectral Studies

The conformational stability and vibrational analyses of compounds closely related to 2-(4-Fluorophenoxy)-3-nitropyridine, such as 2-hydroxy-4-methyl-3-nitropyridine, have been investigated. These studies, using techniques like infrared absorption and Raman spectroscopy, provide insights into the molecular stability and chemical reactivity of these molecules (Balachandran, Lakshmi, & Janaki, 2012).

Fluorescent Probes Development

Research has been conducted on developing fluorescent compounds based on structures similar to 2-(4-Fluorophenoxy)-3-nitropyridine for detecting ions like Fe3+ and Hg2+ in aqueous media. These compounds can be significant in practical applications such as trace metal detection in water samples and biological systems, demonstrating the compound's potential in environmental and biological monitoring (Singh et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with theDopamine transporter (DAT) . DAT plays a crucial role in terminating the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

For instance, compounds that inhibit DAT can increase the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-fluorophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUGBHTWDHSEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372080 | |

| Record name | 2-(4-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Fluorophenoxy)-3-nitropyridine | |

CAS RN |

147143-58-6 | |

| Record name | 2-(4-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147143-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.